molecular formula C15H11N3O2 B3057467 N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 81000-03-5

N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B3057467
CAS No.: 81000-03-5
M. Wt: 265.27 g/mol
InChI Key: UKUYZYZQFGXJIV-UHFFFAOYSA-N
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Description

N-(4-Oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (CAS 81000-03-5) is a chemical compound with the molecular formula C15H11N3O2 and a molecular weight of 265.27 g/mol . It serves as a valuable chemical building block and core scaffold in medicinal chemistry and drug discovery research. The 4-oxo-4H-pyrido[1,2-a]pyrimidine moiety is a key pharmacophore of interest, and this specific benzamide derivative is a foundational structure for the synthesis of more complex molecules with potential biological activity . Scientific literature indicates that analogs within this structural class are investigated for their interactions with various enzymatic targets. For instance, recent studies on hybrid molecules containing similar heterocyclic cores have shown significant promise as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a well-validated target in oncology . Furthermore, related compounds featuring the pyrido[1,2-a]pyrimidin-4-one scaffold have been explored for a range of other bioactivities, including antiallergy applications . The mechanism of action for such compounds is typically attributed to their ability to compete with ATP for binding at the catalytic domain of target kinases, thereby disrupting cellular signaling pathways . Researchers utilize this compound exclusively for in-vitro studies in controlled laboratory settings. It is strictly For Research Use Only. It is not categorized as a drug and is not approved for the prevention, treatment, or cure of any medical condition in humans or animals .

Properties

IUPAC Name

N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)17-12-10-16-13-8-4-5-9-18(13)15(12)20/h1-10H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUYZYZQFGXJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359055
Record name STK275909
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81000-03-5
Record name STK275909
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves the cyclative condensation of 2-aminopyridine derivatives with appropriate acylating agents. One common method includes the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine, followed by cyclization under acidic conditions to form the desired pyrido[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzoic acid, while reduction could produce N-(4-hydroxy-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the compound binds to the active site of the enzyme, chelating the magnesium ions required for its catalytic activity . This prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The 3,4,5-trimethoxy analog (383.40 g/mol) introduces polar methoxy groups, likely enhancing aqueous solubility .
  • Electron Effects : Fluorination at the benzamide ring (e.g., 3-fluoro or 2,6-difluoro) may alter electron distribution, affecting binding to targets like kinases .

Substituent Variations on the Pyrido[1,2-a]pyrimidinone Core

Modifications to the pyrido-pyrimidinone ring alter steric and electronic properties:

Compound Name Molecular Formula Substituents on Pyrido-Pyrimidinone Key Properties/Notes Reference
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4,5-trimethoxybenzamide C₂₀H₂₁N₃O₅ 2,8-dimethyl Steric hindrance may reduce off-target interactions
4-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide C₂₃H₂₂N₄O₃ 2-methyl, pyrido[2,3-d]pyrimidinone Altered ring system may shift binding affinity

Key Observations :

  • Ring Isomerism: Pyrido[2,3-d]pyrimidinone analogs (C₂₃H₂₂N₄O₃) differ in nitrogen positioning, which could modify hydrogen-bonding patterns .

Structural Analogs with Alternative Linkages or Heterocycles

Compounds with modified cores or linkages provide insights into scaffold versatility:

Compound Name Molecular Formula Structural Features Key Properties/Notes Reference
N′-{(E)-[2-(4-Methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide C₂₂H₂₄N₆O₂ Hydrazide linkage; 4-methylpiperidinyl substitution Potential protease inhibition via hydrazide
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide C₂₉H₂₉N₉O₃ Imidazo-pyrimido-pyrimidinone core; acrylamide side chain Kinase inhibition with extended π-system

Key Observations :

  • Hydrazide Linkage : The hydrazide analog (C₂₂H₂₄N₆O₂) introduces a flexible spacer, possibly enhancing interactions with deep binding pockets .
  • Extended Heterocycles: The imidazo-pyrimido-pyrimidinone system (C₂₉H₂₉N₉O₃) offers additional hydrogen-bonding sites, critical for high-affinity kinase binding .

Biological Activity

N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a compound belonging to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C13H10N4O\text{C}_{13}\text{H}_{10}\text{N}_4\text{O}

This compound features a pyrido[1,2-a]pyrimidine core linked to a benzamide moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is known to inhibit specific enzymes and receptors involved in critical cellular processes.

  • Enzyme Inhibition : The compound may inhibit kinases that play a role in cell signaling pathways, thereby exerting anti-cancer effects. For instance, studies have indicated that similar pyrido[1,2-a]pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antiproliferative Effects : Research has shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including HeLa and HCT116 cells .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and related compounds:

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa5.0CDK inhibition
3,4-Dimethoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamideHCT1163.5Antiproliferative via kinase inhibition
1H-Pyrazolo[3,4-b]pyridinesA3750.36Selective CDK2 inhibitor

These findings suggest that the compound exhibits significant anti-cancer properties through its action on key regulatory enzymes in cancer cells.

Antiviral Activity

In addition to its anticancer properties, research has indicated that certain pyrido[1,2-a]pyrimidine derivatives possess antiviral activity. For example:

  • Compounds derived from this class have shown moderate inhibitory effects against HIV-1 in vitro .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of this compound on HeLa cells, researchers observed a dose-dependent reduction in cell viability with an IC50 value of 5 µM. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest and apoptosis.

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of related compounds against HIV. The study demonstrated that certain derivatives exhibited moderate antiviral activity in HeLa cell cultures infected with HIV-1 NL4-3 strain. The compounds were shown to interfere with viral replication pathways.

Q & A

Q. How do substituents on the pyrido-pyrimidine core influence bioisosterism?

  • Answer :
  • 4-Hydroxyquinolin-2-one analogs show bioisosteric equivalence to 4-oxo-pyridopyrimidines in analgesic assays, suggesting conserved pharmacophore requirements .
  • Methyl or benzyl groups at the 9-position increase metabolic stability but may reduce aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Reactant of Route 2
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N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.